molecular formula C25H26ClN5O2S B2613862 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-32-2

1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2613862
CAS RN: 1114652-32-2
M. Wt: 496.03
InChI Key:
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Description

1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O2S and its molecular weight is 496.03. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on quinazoline derivatives has shown that these compounds possess significant antibacterial activities. For example, a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating 1,2,4-triazoloquinazoline or thiazole at the 3-position, exhibited good antibacterial potency in some cases. The synthesis of these compounds involves multiple steps, including cyclization and substitution reactions, demonstrating the chemical versatility of the quinazoline scaffold for generating biologically active molecules (Gineinah, 2001).

Analgesic Properties

Quinazoline derivatives have also been investigated for their analgesic properties. A study on pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety highlighted the process of synthesizing compounds with potential analgesic activity. This work underscores the adaptability of the quinazoline core in synthesizing compounds that could serve as pain management agents (Saad, Osman, & Moustafa, 2011).

Antineurotic Potential and Computational Biology

The computational prediction of biological activity for 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has identified compounds with potential antineurotic activity. This suggests these compounds could be explored for treating male reproductive and erectile dysfunctions, highlighting the potential of quinazoline derivatives in addressing complex neurological conditions (Danylchenko, Drushlyak, & Kovalenko, 2016).

Mechanism of Action

Target of Action

The primary target of the compound 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is DNA . This compound belongs to a class of molecules known as DNA intercalators . DNA intercalators are agents that can insert themselves between the base pairs in the DNA double helix, disrupting the normal structure of the DNA molecule and interfering with its proper functioning .

Mode of Action

The compound 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide interacts with its target, DNA, by intercalation . This interaction results in the disruption of the normal structure of the DNA molecule, which can interfere with processes such as DNA replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide affects the biochemical pathway of DNA replication and transcription . By intercalating into the DNA molecule, it disrupts the normal structure of the DNA, which can interfere with the enzymes that are responsible for DNA replication and transcription . This can lead to errors in these processes, resulting in cell death .

Pharmacokinetics

Similar compounds have been found to have good bioavailability .

Result of Action

The result of the action of the compound 1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is cell death, particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of the normal structure of the DNA molecule, which interferes with processes such as DNA replication and transcription .

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCQUSGIDNFRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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